molecular formula C16H25N3O2 B7611366 4-Ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine

4-Ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine

Cat. No.: B7611366
M. Wt: 291.39 g/mol
InChI Key: NUBTVYVTZLONHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with ethoxy and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.

    Substitution reactions: The ethoxy and piperidinyl groups are introduced via nucleophilic substitution reactions. For instance, ethoxy groups can be introduced using ethyl halides under basic conditions, while piperidinyl groups can be introduced using piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-Ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and piperidinyl groups may enhance binding affinity and specificity, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-6-piperidin-1-yl-1,3,5-triazine-2-carbonitrile: Similar in structure but with a triazine core instead of a pyrimidine.

    4-Ethoxy-6-(1-piperidinyl)-1,3,5-triazine-2-carbonitrile: Another triazine derivative with similar substituents.

Uniqueness

4-Ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine is unique due to its specific combination of substituents and the pyrimidine core, which may confer distinct chemical and biological properties compared to its triazine analogs.

Properties

IUPAC Name

4-ethoxy-6-[4-(oxan-4-yl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-2-21-16-11-15(17-12-18-16)19-7-3-13(4-8-19)14-5-9-20-10-6-14/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBTVYVTZLONHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCC(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.